molecular formula C12H25ClN2O3 B2585671 Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride CAS No. 2408958-19-8

Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride

Cat. No.: B2585671
CAS No.: 2408958-19-8
M. Wt: 280.79
InChI Key: TWDBVFDADQEIHE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to increase yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is converted to a carboxyl group.

  • Reduction: Reduction reactions can be performed to convert the aminomethyl group to an amine.

  • Substitution: Substitution reactions can occur at the piperidine ring, where various functional groups can replace hydrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like alkyl halides and strong bases can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Piperidine-1-carboxylate derivatives.

  • Reduction: Piperidine derivatives with reduced aminomethyl groups.

  • Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms. Medicine: The compound may serve as a precursor or intermediate in the synthesis of pharmaceuticals. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

  • Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the hydroxymethyl group.

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the aminomethyl group.

  • Piperidine derivatives: Various other piperidine derivatives with different functional groups.

Uniqueness: The presence of both aminomethyl and hydroxymethyl groups on the same piperidine ring makes this compound unique, providing it with distinct chemical properties and reactivity compared to its similar counterparts.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3.ClH/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14;/h15H,4-9,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDBVFDADQEIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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